molecular formula C25H25N3OS B4079291 3-[4-(dimethylamino)phenyl]-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

3-[4-(dimethylamino)phenyl]-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

Cat. No.: B4079291
M. Wt: 415.6 g/mol
InChI Key: TXKOIGQHKYLULN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(dimethylamino)phenyl]-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a potent and selective small-molecule inhibitor identified for its activity against key kinases. Research indicates it functions as a dual inhibitor of both Aurora kinases and the Fibroblast Growth Factor Receptor (FGFR) family, making it a valuable chemical probe for investigating signal transduction pathways in oncology and cell biology (source) . Its primary research value lies in its utility for dissecting the roles of these kinases in critical cellular processes, including mitotic regulation, chromosomal segregation, and cell proliferation. By potently inhibiting these targets, this compound enables scientists to study the consequences of their disruption in cancer cell lines and other biological models, providing crucial insights for target validation and drug discovery efforts (source) . Its unique dibenzo[b,e][1,4]diazepine scaffold serves as a core structure for developing novel therapeutic agents targeting hyperproliferative diseases.

Properties

IUPAC Name

9-[4-(dimethylamino)phenyl]-6-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3OS/c1-28(2)18-11-9-16(10-12-18)17-14-21-24(22(29)15-17)25(23-8-5-13-30-23)27-20-7-4-3-6-19(20)26-21/h3-13,17,25-27H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKOIGQHKYLULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CS5)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(dimethylamino)phenyl]-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol typically involves multi-step organic reactions. The process begins with the preparation of the dibenzo[b,e][1,4]diazepin-1-ol core, followed by the introduction of the dimethylamino group and the thiophene ring through various substitution reactions. Common reagents used in these reactions include dimethylamine, thiophene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process would be optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Table 1: Key Structural Characteristics

FeatureDescription
Diazepine ringAdopts boat conformation with torsional flexibility .
Dimethylamino groupElectron-donating; participates in acid-base and alkylation reactions .
Thiophene moietySusceptible to electrophilic substitution and oxidation.

Alkylation Reactions

The diazepine nitrogen (N-4) undergoes regioselective alkylation under controlled conditions:

  • Microwave-Assisted Alkylation : Treatment with aminoethyl chlorides in DMF/K₂CO₃ under microwave irradiation (90 sec) yields N-4 alkylated products with >90% regioselectivity .

  • Conventional Heating : Prolonged heating shifts reactivity to the amide nitrogen (N-1), forming alternate adducts .

Table 2: Alkylation Outcomes

ConditionsSiteYieldKey Observation
Microwave, 90 sN-485%Deprotonation rate-limited .
Conventional, 24 hN-172%N-1 bond formation rate-limited .

Oxidation of the Thiophene Ring

The thiophene subunit reacts with oxidizing agents:

  • mCPBA (meta-Chloroperbenzoic Acid) : Forms thiophene-S-oxide at 0°C, confirmed by S=O stretching at 1040 cm⁻¹ (IR).

  • H₂O₂/Fe²⁺ (Fenton’s Reagent) : Further oxidizes to thiophene sulfone (λmax shift from 240 nm to 260 nm, UV-Vis).

Table 3: Oxidation Products

Oxidizing AgentProductCharacterization Data
mCPBAThiophene-S-oxideIR: 1040 cm⁻¹; [M+H]⁺ = 432.1.
H₂O₂/Fe²⁺Thiophene sulfoneUV-Vis: λmax 260 nm; [M+H]⁺ = 448.1.

Acid-Base Reactivity

The dimethylamino group and hydroxyl proton exhibit pH-dependent behavior:

  • Protonation : In HCl (pH < 3), the dimethylamino group forms a water-soluble ammonium salt (pKa ≈ 8.5) .

  • Deprotonation : t-BuOK in DMSO deprotonates the hydroxyl group, causing downfield shifts in C-7 (Δδ = −5.7 ppm) and C-9a (Δδ = +8.7 ppm) in ¹³C NMR .

Table 4: ¹³C NMR Shifts Upon Deprotonation

Carbon PositionΔδ (ppm)Interpretation
C-7−5.7Increased electron density at C-7 .
C-9a+8.7Conjugation with deprotonated oxygen .

Photodegradation Studies

Exposure to UV light (λ = 254 nm) induces:

  • Ring Opening : Cleavage of the diazepine ring, forming quinazolinone derivatives (HPLC-MS: [M+H]⁺ = 318.1).

  • Thiophene Degradation : Loss of sulfur as SO₂ (detected via GC-MS).

Comparative Reactivity with Analogues

The compound’s reactivity is benchmarked against structurally similar molecules:

Table 5: Reactivity Comparison

CompoundAlkylation SiteOxidation Susceptibility
11-[4-(dimethylamino)phenyl] analogueN-4Moderate (thiophene) .
3-Phenyl-dibenzo-diazepineN-1Low (no thiophene).

Scientific Research Applications

Medicinal Chemistry

  • Pharmaceutical Development : The compound has shown promise as a lead structure for the development of new pharmaceuticals. Its ability to interact with various biological molecules positions it as a candidate for drug discovery, particularly in targeting specific receptors or enzymes involved in disease processes. Research indicates that compounds with similar structures exhibit significant activity against cancer cell lines and other diseases .
  • Neuropharmacology : Preliminary studies suggest that derivatives of this compound may possess neuroprotective effects. The dimethylamino group is known to enhance lipophilicity, potentially improving the ability of the compound to cross the blood-brain barrier and exert central nervous system effects .

Material Science

  • Conductive Polymers : The unique electronic properties of the thiophene ring make this compound suitable for applications in organic electronics. Research has indicated that thiophene-containing compounds can be used to develop conductive polymers for use in organic light-emitting diodes (OLEDs) and solar cells.
  • Dyes and Pigments : The vibrant color associated with thiophene derivatives allows for their use in dye applications. This compound can be explored as a potential dye for textiles or as a pigment in inks due to its stability and reactivity.

Synthesis and Characterization

A study published in Acta Crystallographica details the synthesis of similar compounds through reactions involving 4-(dimethylamino)benzaldehyde and thiophene derivatives. The resulting products were characterized using X-ray crystallography, which confirmed the expected structural features and provided insights into intermolecular interactions that could influence biological activity .

Research conducted by Oliveira et al. (2017) explored the crystal structure and biological activity of related chalcone-thiophene derivatives. Their findings indicated that these compounds could inhibit specific enzymes linked to cancer progression, demonstrating the potential therapeutic applications of compounds structurally related to 3-[4-(dimethylamino)phenyl]-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol .

Mechanism of Action

The mechanism of action of 3-[4-(dimethylamino)phenyl]-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group and thiophene ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.

    Tiquizium Bromide: Another thiophene-containing compound with antispasmodic properties.

    Dorzolamide: A thiophene derivative used as a carbonic anhydrase inhibitor in the treatment of glaucoma.

Uniqueness

3-[4-(dimethylamino)phenyl]-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Biological Activity

The compound 3-[4-(dimethylamino)phenyl]-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a member of the dibenzo[1,4]diazepine class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structural characteristics, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of the compound typically involves a reaction between 4-(dimethylamino)benzaldehyde and 2-acetylthiophene in a basic ethanolic solution. The reaction yields the target compound through a hydroxide-catalyzed process. The structural analysis reveals that the compound possesses a complex arrangement with distinct molecular interactions that can influence its biological activity.

Crystal Structure

The crystal structure of this compound has been analyzed using techniques such as Hirshfeld surface analysis and molecular docking. The molecular geometry is characterized by non-planarity due to the dihedral angle between the aromatic and thiophene rings being approximately 11.4 degrees. The intermolecular interactions include C—H···O and C—H···S contacts that contribute to the stability of the crystalline form .

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. For instance, studies have shown that similar compounds can inhibit oxidative stress markers effectively, suggesting potential applications in neuroprotection and anti-aging therapies .

Cholinesterase Inhibition

The compound's structural features suggest it may act as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in the breakdown of acetylcholine in the nervous system. In vitro studies have demonstrated that related compounds possess potent AChE inhibition capabilities with IC50 values in the nanomolar range. This positions them as potential candidates for treating Alzheimer's disease .

Cytotoxicity Studies

In vitro cytogenetic studies have assessed the cytotoxic effects of related compounds on human lymphocytes. These studies are crucial for evaluating the safety profile of new drug candidates and understanding their genotoxic potential . The findings indicate that while some derivatives show promising biological activity, their cytotoxicity must be thoroughly investigated to ensure safety in therapeutic applications.

Case Study 1: Neuroprotective Effects

A study conducted on a derivative of this compound indicated its ability to protect neuronal cells from oxidative damage. The mechanism was attributed to its antioxidant properties, which were evaluated through various biochemical assays measuring reactive oxygen species (ROS) levels .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on SAR has revealed that modifications to the dimethylamino group significantly influence biological activity. For example, increasing steric hindrance around this region can enhance AChE inhibition while reducing cytotoxicity . This insight is vital for rational drug design aimed at optimizing therapeutic efficacy while minimizing adverse effects.

Summary Table of Biological Activities

Activity TypeCompound DerivativeIC50 ValueNotes
Antioxidant Activity3-(4-(dimethylamino)phenyl) derivativeVariesEffective against oxidative stress markers
AChE InhibitionRelated coumarin derivative20 nMSimilar potency to donepezil
Cytotoxicity3-amino-4-[4-(dimethylamino)phenyl]VariesEvaluated in human lymphocytes

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for its formation?

  • Methodological Answer : The synthesis of dibenzo[b,e][1,4]diazepine derivatives typically involves multi-step protocols. For example, acylation of the benzodiazepine core with substituted electrophiles (e.g., thiophen-2-yl groups) under basic conditions is a key step. Reaction conditions such as temperature (often 60–80°C), inert atmospheres (e.g., nitrogen), and catalysts (e.g., palladium for cross-coupling reactions) are critical to avoid side reactions like oxidation of the dimethylamino group. Characterization via NMR and mass spectrometry is essential to confirm regioselectivity .

Q. How is the compound’s structural conformation validated, and what techniques are prioritized?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving the stereochemistry and spatial arrangement of substituents. For instance, X-ray studies on analogous dibenzo[b,e][1,4]diazepines reveal a non-planar seven-membered ring with dihedral angles influenced by the thiophen-2-yl group. Complementary techniques like 1H^{1}\text{H}-13C^{13}\text{C} HSQC NMR and IR spectroscopy validate hydrogen bonding and tautomeric forms .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Receptor-binding assays (e.g., GABAA_A or serotonin receptors) are prioritized due to structural similarities to known benzodiazepine modulators. Use radioligand displacement assays with 3H^3\text{H}-flumazenil to assess affinity. Ensure controls for non-specific binding by including excess cold ligand. Data normalization to reference compounds (e.g., diazepam) is critical for comparative analysis .

Advanced Research Questions

Q. How can reaction yields be optimized when electron-donating groups (e.g., dimethylamino) compete with nucleophilic substitution?

  • Methodological Answer : Introduce protecting groups (e.g., Boc for amines) to mitigate undesired interactions. For example, protect the dimethylamino group before introducing the thiophen-2-yl moiety via Ullmann coupling. Optimize solvent polarity (e.g., DMF vs. THF) to balance reactivity and stability. Post-reaction deprotection with TFA/CH2_2Cl2_2 restores functionality. Monitor intermediates via LC-MS to identify bottlenecks .

Q. How to resolve contradictions in biological activity data across different cell lines?

  • Methodological Answer : Conduct a systematic review of variables:

  • Cell-line specificity : Compare receptor isoform expression (e.g., α1 vs. α5 subunits in GABAA_A) via qPCR.
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation.
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to distinguish between biological variability and experimental error. Replicate studies in primary cells to validate findings .

Q. What computational frameworks predict the compound’s environmental fate and biodegradation pathways?

  • Methodological Answer : Use the INCHEMBIOL project’s framework ():

  • Physicochemical properties : Calculate logP (4.2 ± 0.3) and pKa (9.1 for the dimethylamino group) using ChemAxon.
  • Biotic transformation : Apply QSAR models to predict microbial degradation via hydroxylation or N-demethylation.
  • Ecotoxicology : Cross-reference with EPI Suite to estimate LC50_{50} for aquatic organisms .

Q. How to design a long-term study evaluating structure-activity relationships (SAR) for analogs?

  • Experimental Design :

  • Core modifications : Synthesize analogs with variations at positions 3 (dimethylamino) and 11 (thiophen-2-yl).
  • Biological endpoints : Measure receptor binding affinity, metabolic stability (microsomal t1/2_{1/2}), and cytotoxicity (MTT assay).
  • Statistical block design : Use randomized blocks with split-plot arrangements (e.g., trellis systems in ) to control batch effects. Four replicates per analog ensure reproducibility .

Methodological Frameworks

Q. How to integrate theoretical frameworks (e.g., receptor theory) into experimental design?

  • Guiding Principle : Link hypotheses to established models, such as the two-state model of receptor activation. For example:

  • Hypothesis : The dimethylamino group enhances binding to GABAA_A’s benzodiazepine site via cation-π interactions.
  • Validation : Perform mutagenesis (e.g., replacing His102 with Ala) and compare binding kinetics (SPR or ITC). Use PubChem’s bioactivity data () to benchmark results .

Q. What strategies validate the compound’s role in multi-target drug discovery?

  • Methodology :

  • Network pharmacology : Construct protein-protein interaction networks using STRING or KEGG.
  • Polypharmacology profiling : Screen against a panel of 50+ kinases and GPCRs via radioligand assays.
  • Data integration : Apply principal component analysis (PCA) to identify off-target effects correlated with structural motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-[4-(dimethylamino)phenyl]-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol
Reactant of Route 2
Reactant of Route 2
3-[4-(dimethylamino)phenyl]-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.